molecular formula C8H8BrNO2S B3266084 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide CAS No. 41713-63-7

5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide

Cat. No.: B3266084
CAS No.: 41713-63-7
M. Wt: 262.13 g/mol
InChI Key: ISRBBEYZNYCVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide is a heterocyclic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide typically involves the cyclization of 2-aminobenzenethiol with appropriate brominated reagents. One common method includes the condensation of 2-aminobenzenethiol with brominated aldehydes or ketones, followed by oxidation to introduce the dioxide functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. Green chemistry approaches, such as the use of CO2 as a raw material, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, altering biochemical pathways. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide is unique due to its specific substitution pattern and the presence of the dioxide group. This makes it particularly useful in applications requiring specific chemical reactivity and biological activity .

Properties

IUPAC Name

5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S/c1-10-8-3-2-7(9)4-6(8)5-13(10,11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRBBEYZNYCVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CS1(=O)=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Reactant of Route 2
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Reactant of Route 3
Reactant of Route 3
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Reactant of Route 4
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Reactant of Route 5
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide
Reactant of Route 6
5-bromo-1-methyl-3H-2,1-benzothiazole 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.